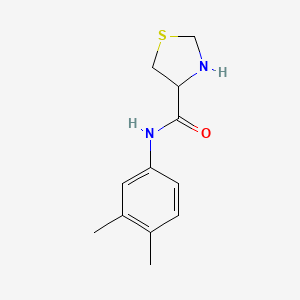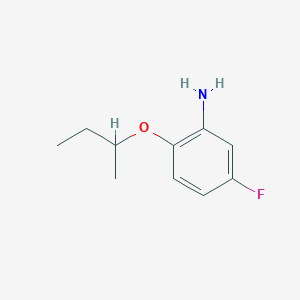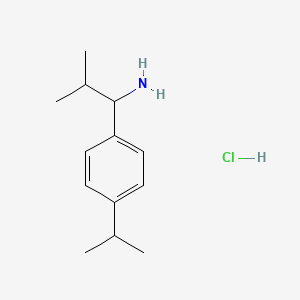![molecular formula C10H12ClNO B15277955 2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a chemical compound with the molecular formula C10H12ClNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction conditions often involve the use of catalysts such as manganese triflate and oxidants like tert-butyl hydroperoxide in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various analogues, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at room temperature.
Substitution: Various alkylating agents such as benzyl chloride and 1,2-dibromoethane.
Major Products Formed
Applications De Recherche Scientifique
2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including hypoglycemic and calcium channel antagonist properties.
Mécanisme D'action
its derivatives are known to interact with various molecular targets and pathways, such as protein kinases and calcium channels . The exact molecular targets and pathways involved would depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and chlorine substitutions make it a valuable intermediate for synthesizing various biologically active compounds .
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-chloro-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)6-5-7-3-4-8(11)12-9(7)10/h3-4,13H,2,5-6H2,1H3 |
Clé InChI |
CIYRZICGBQOSHI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C1N=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



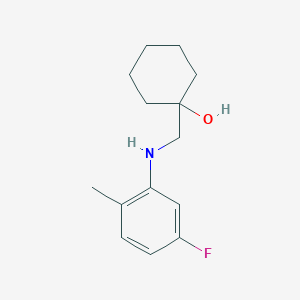
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)
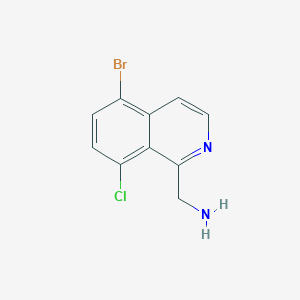
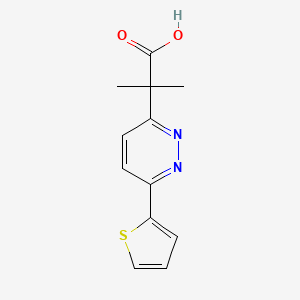
![5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
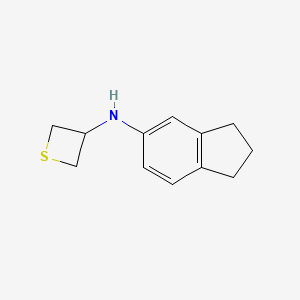
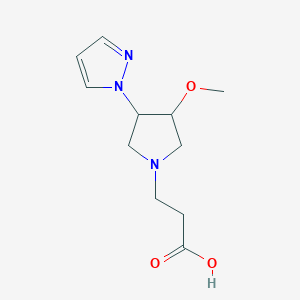
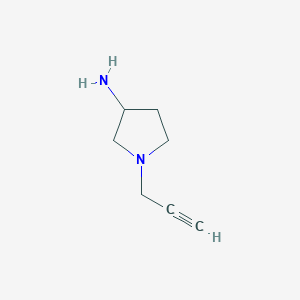
![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)

